7-((Pyrimidin-2-yloxy)methyl)octahydrocyclopenta[b][1,4]oxazine
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Overview
Description
7-((Pyrimidin-2-yloxy)methyl)octahydrocyclopenta[b][1,4]oxazine is a heterocyclic compound that features a unique structure combining a pyrimidine ring and an oxazine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-((Pyrimidin-2-yloxy)methyl)octahydrocyclopenta[b][1,4]oxazine typically involves multicomponent reactions and cyclization reactions. One common method involves the reaction of pyrimidine derivatives with oxazine precursors under controlled conditions. For example, a four-component reaction between acetyl or benzoyl chloride, potassium thiocyanate, acetylenedicarboxylates, and 2-mercaptopyrimidines can yield the desired oxazine compound .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and the use of catalysts, to achieve higher yields and purity.
Chemical Reactions Analysis
Types of Reactions
7-((Pyrimidin-2-yloxy)methyl)octahydrocyclopenta[b][1,4]oxazine can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents to facilitate the reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the oxazine ring.
Scientific Research Applications
7-((Pyrimidin-2-yloxy)methyl)octahydrocyclopenta[b][1,4]oxazine has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of other heterocyclic compounds and polymers.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of 7-((Pyrimidin-2-yloxy)methyl)octahydrocyclopenta[b][1,4]oxazine involves its interaction with molecular targets and pathways within biological systems. For example, pyrimidine-based compounds are known to inhibit the activity of certain enzymes, such as cyclooxygenase (COX) enzymes, which play a role in inflammation . This inhibition can lead to reduced production of inflammatory mediators like prostaglandin E2.
Comparison with Similar Compounds
Similar Compounds
1,3-Oxazines: These compounds share the oxazine ring structure and have similar chemical properties.
Pyrimidine Derivatives: These compounds share the pyrimidine ring and have similar biological activities.
Uniqueness
7-((Pyrimidin-2-yloxy)methyl)octahydrocyclopenta[b][1,4]oxazine is unique due to its combined pyrimidine and oxazine rings, which confer distinct chemical and biological properties
Properties
IUPAC Name |
7-(pyrimidin-2-yloxymethyl)-2,3,4,4a,5,6,7,7a-octahydrocyclopenta[b][1,4]oxazine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N3O2/c1-4-14-12(15-5-1)17-8-9-2-3-10-11(9)16-7-6-13-10/h1,4-5,9-11,13H,2-3,6-8H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IUKIDKVALJOGET-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2C(C1COC3=NC=CC=N3)OCCN2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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